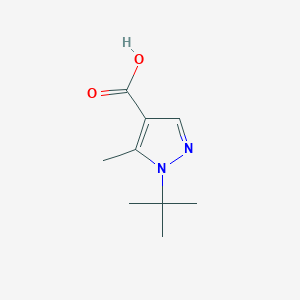

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-tert-butyl-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-7(8(12)13)5-10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFVOPYELVXHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623619 | |

| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288251-51-4 | |

| Record name | 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3][4] These activities include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3] The structural versatility of the pyrazole scaffold allows for the synthesis of diverse derivatives with varied pharmacological profiles.[4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications.

Chemical Identity

| Identifier | Value |

| CAS Number | 288251-51-4[5] |

| IUPAC Name | This compound[5] |

| Molecular Formula | C9H14N2O2[5] |

| Molecular Weight | 182.22 g/mol [5] |

| SMILES | CC1=C(C(=O)O)C=NN1C(C)(C)C[5] |

Physicochemical Properties

| Property | Value |

| Purity | ≥95% (typical)[5] |

| MDL Number | MFCD11810587[5] |

Further physicochemical data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Experimental Protocols

General Synthetic Workflow

A plausible synthetic route would involve the reaction of a tert-butylhydrazine with a derivative of acetoacetic acid. The logical flow for such a synthesis is depicted below.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Saponification of a Pyrazole Ester (General Example)

This protocol is a generalized procedure for the hydrolysis of a pyrazole ethyl ester to the corresponding carboxylic acid, a key final step in the proposed synthesis.[6][7]

-

Dissolution: In a round-bottom flask, dissolve the pyrazole ethyl ester (1.0 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0 equivalents).[6][7]

-

Heating: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] The reaction is typically complete within 4-12 hours.[6]

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.[6]

-

Carefully acidify the solution to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[6]

-

-

Isolation:

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove any inorganic salts.[6]

-

Dry the product under a vacuum to yield the final carboxylic acid.

-

Biological and Pharmacological Context

While specific biological activities for this compound are not detailed in the provided search results, the broader class of pyrazole carboxylic acid derivatives is known for a variety of pharmacological effects.[1][3][8] These compounds are recognized as important scaffolds in drug discovery.[1][4][9]

Potential Signaling Pathway Interactions

Given the known activities of other pyrazole derivatives, it is plausible that this compound or its derivatives could interact with various biological targets. For instance, some pyrazole compounds are known to be enzyme inhibitors.[10] The general role of such inhibitors in a signaling pathway is illustrated below.

Caption: Hypothetical inhibition of a signaling pathway by a pyrazole derivative.

Applications in Research and Drug Development

Pyrazole derivatives serve as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[11][12] The carboxylic acid functional group provides a reactive site for further chemical modifications, such as amidation or esterification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Their applications span across pharmaceuticals, agrochemicals, and materials science.[10]

Conclusion

This compound, identified by CAS number 288251-51-4, is a member of a pharmacologically significant class of compounds. While specific data on its biological activity and experimental protocols are sparse, its structure suggests potential as a valuable intermediate in the synthesis of novel chemical entities for drug discovery and other applications. The general methodologies for the synthesis and modification of pyrazole carboxylic acids are well-established, providing a solid foundation for future research and development involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound 95% | CAS: 288251-51-4 | AChemBlock [achemblock.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. chemscene.com [chemscene.com]

In-Depth Technical Guide: Physicochemical Properties of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines available information from chemical suppliers with predicted values and general knowledge of related pyrazole derivatives.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | AChemBlock[1] |

| Molecular Weight | 182.22 g/mol | AChemBlock[1], Sigma-Aldrich[2] |

| CAS Number | 288251-51-4 | AChemBlock[1], Sigma-Aldrich[2] |

| Appearance | White to light yellow powder | Thermo Scientific Chemicals[3] |

| Purity | ≥95% | AChemBlock[1] |

Note: Specific experimental values for melting point, boiling point, and solubility are not currently available in the reviewed literature. For comparison, a related compound, 5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1-phenyl-1H-pyrazole-4-carboxylic acid, has a reported melting point of 190–192 °C.[4] Another related pyrazole, 1-methyl-1H-pyrazole-4-carboxylic acid, has a melting point range of 203-208°C.[3]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions for properties like the partition coefficient (LogP) and acidity constant (pKa) can provide valuable insights for research and development.

| Property | Predicted Value | Notes |

| LogP | 1.33630 | This value is for the closely related compound 1-tert-butyl-1H-pyrazole-4-carboxylic acid and serves as an estimate. |

| pKa | ~4-5 | Based on the typical pKa range for carboxylic acids. For reference, the predicted pKa of 1-methyl-1H-pyrazole-4-carboxylic acid is 3.88 ± 0.10. |

The lipophilicity of a compound, indicated by its LogP value, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The estimated LogP suggests that this compound has moderate lipophilicity.

The acidity of the carboxylic acid group, represented by the pKa, is crucial for its solubility in aqueous solutions and its ability to form salts. The pyrazole ring itself is weakly basic.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general and common method for the synthesis of pyrazole cores involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3] The subsequent hydrolysis of an ester precursor is a standard method to obtain the final carboxylic acid.

General Synthesis Workflow

A plausible synthetic route, based on established pyrazole chemistry, is outlined below. This workflow is illustrative and would require optimization for specific yields and purity.

Caption: A potential synthetic workflow for the target compound.

Determination of Physicochemical Properties

Standard experimental methods would be employed to determine the key physicochemical properties:

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Solubility: Assessed by visually observing the dissolution of the compound in various solvents (e.g., water, ethanol, DMSO, acetone) at a specified temperature, often quantified by techniques like HPLC.

-

pKa: Potentiometric titration or UV-Vis spectroscopy are common methods for the experimental determination of the acid dissociation constant.

-

LogP: Typically determined using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. Expected ¹H NMR signals would include peaks corresponding to the tert-butyl protons, the methyl protons, and the pyrazole ring proton.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Used to determine the purity of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound. However, pyrazole derivatives are a well-established class of compounds in medicinal chemistry and agrochemicals, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and herbicidal properties.[5] The biological effects of this specific compound would need to be investigated through dedicated screening and mechanistic studies.

References

- 1. This compound 95% | CAS: 288251-51-4 | AChemBlock [achemblock.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Elucidation of the Molecular Structure of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid. The document details the predicted spectroscopic data, a plausible synthetic pathway, and relevant biological context for this heterocyclic compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Chemical Structure and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, known for its presence in a wide range of biologically active compounds. The structure of the title compound is characterized by a tert-butyl group at the N1 position, a methyl group at the C5 position, and a carboxylic acid group at the C4 position of the pyrazole ring.

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 288251-51-4 |

| IUPAC Name | This compound |

| SMILES | CC1=C(C(=O)O)C=NN1C(C)(C)C |

Predicted Spectroscopic Data for Structure Elucidation

Due to the limited availability of direct experimental spectra for this compound in the public domain, the following data is predicted based on the analysis of structurally similar pyrazole derivatives.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 | Singlet | 1H | C3-H (pyrazole ring) |

| ~2.5 | Singlet | 3H | -CH₃ (at C5) |

| ~1.6 | Singlet | 9H | -C(CH₃)₃ (tert-butyl) |

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~145 | C5 (pyrazole ring) |

| ~140 | C3 (pyrazole ring) |

| ~110 | C4 (pyrazole ring) |

| ~62 | -C(CH₃)₃ (quaternary carbon) |

| ~29 | -C(CH₃)₃ |

| ~12 | -CH₃ |

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2970-2870 | Medium | C-H stretch (alkyl) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=N stretch (pyrazole ring) |

| ~1460, ~1370 | Medium | C-H bend (alkyl) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 182 | [M]⁺, Molecular ion |

| 167 | [M - CH₃]⁺ |

| 126 | [M - C(CH₃)₃ + H]⁺ or [M - COOH - CH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Synthesis Pathway and Experimental Protocols

A plausible synthetic route to this compound involves a multi-step process starting from readily available reagents. The key steps include the synthesis of a pyrazole ester intermediate followed by hydrolysis to the final carboxylic acid.

The Biological Significance of Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic motif, characterized by a five-membered ring containing two adjacent nitrogen atoms and a carboxylic acid functional group, serves as a cornerstone in the design and development of novel therapeutic agents. The unique structural and electronic properties of the pyrazole ring, combined with the reactive handle of the carboxylic acid, allow for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the biological significance of pyrazole carboxylic acids, with a focus on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation.

Therapeutic Applications and Biological Activities

Pyrazole carboxylic acid derivatives have been extensively investigated and have shown efficacy in a wide range of therapeutic areas. Their biological activities are diverse, encompassing antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 1: In Vitro Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

| Pyrazolylthiazole carboxylic acid (2h) | Gram-positive bacteria | 6.25 | [1] |

| 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (10) | Bacillus cereus | 32 | [2] |

| 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (10) | Micrococcus luteus | 128 | [2] |

| Pyrazole-3-carboxylic acid derivatives (8, 10, 21, 22) | Candida species | Inhibitory effects noted | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole carboxylic acids are well-documented, with many derivatives showing potent inhibition of inflammatory mediators. Some compounds have demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Table 2: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Assay | Activity (% Edema Inhibition) | Reference |

| Pyrazolylthiazole carboxylate (1p) | Carrageenan-induced rat paw edema | 93.06 | [1] |

| Pyrazolylthiazole carboxylic acid (2c) | Carrageenan-induced rat paw edema | 89.59 | [1] |

| Pyrazolylthiazole carboxylic acid (2n) | Carrageenan-induced rat paw edema | 89.59 | [1] |

| Indomethacin (Reference) | Carrageenan-induced rat paw edema | 91.32 | [1] |

Anticancer Activity

The development of pyrazole carboxylic acid derivatives as anticancer agents is a burgeoning area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the inhibition of protein kinases and the induction of cell cycle arrest.[4][5]

Table 3: In Vitro Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Pyrazole-indole hybrid (7a) | HCT-116 (Colon) | Not Specified | [6] |

| Pyrazole-indole hybrid (7b) | MCF-7 (Breast) | Not Specified | [6] |

| Pyrazole derivative (21) | HCT116 (Colon) | 0.39 ± 0.06 | [7] |

| Pyrazole derivative (21) | MCF-7 (Breast) | 0.46 ± 0.04 | [7] |

| Pyrazole derivative (24) | A549 (Lung) | CDK2 Inhibition: 25 nM | [7] |

| 5-phenyl-1H-pyrazol derivative (30) | BRAF(V600E) | 0.19 | [7] |

| Imidazo[1,2-b] pyrazole derivative (56) | Human and murine cancer cell lines | < 5 | [7] |

Enzyme Inhibition

Pyrazole carboxylic acids are potent inhibitors of various enzymes, which underlies many of their therapeutic effects. Notable targets include carbonic anhydrases, protein kinases, and viral proteases.

Table 4: Enzyme Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Target Enzyme | Activity (Ki or IC50) | Reference |

| Heteroaryl-pyrazole carboxylic acid (2c) | Carbonic Anhydrase XII (hCA XII) | Ki = 0.21 µM | [8] |

| Pyrazole derivative (21) | Aurora-A kinase | IC50 = 0.16 ± 0.03 µM | [7] |

| Pyrazole derivative (49) | EGFR tyrosine kinase | IC50 = 0.26 µM | [7] |

| Pyrazole derivative (49) | HER-2 tyrosine kinase | IC50 = 0.20 µM | [7] |

| DENV NS2B/NS3 Protease Inhibitor (BP2109) | DENV-2 NS2B/NS3 Protease | IC50 = 15.43 ± 2.12 µM | [9] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyrazole carboxylic acids stem from their ability to modulate various cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of some pyrazole carboxylic acids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting this pathway, these compounds can effectively suppress the inflammatory response.[10]

Caption: Inhibition of the NF-κB signaling pathway by a pyrazole derivative.

Experimental Protocols

The biological evaluation of pyrazole carboxylic acids involves a range of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for some of the key experiments.

Synthesis of Pyrazole Carboxylic Acid Derivatives

A general method for the synthesis of 1H-pyrazole-3-carboxylic acid derivatives involves the cyclocondensation of a β-diketone with a hydrazine derivative.[11]

References

- 1. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

The Pivotal Role of the Tert-Butyl Group in Pyrazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The strategic incorporation of substituents onto the pyrazole ring is a key aspect of drug design, profoundly influencing a compound's pharmacological profile. Among the various alkyl substituents, the tert-butyl group stands out for its unique steric and electronic properties, which can be leveraged to enhance potency, selectivity, and metabolic stability. This technical guide provides an in-depth analysis of the multifaceted role of the tert-butyl group in pyrazole derivatives, supported by experimental data, detailed protocols, and visual representations of key concepts.

Enhancing Biological Activity through Steric and Electronic Effects

The bulky and lipophilic nature of the tert-butyl group significantly impacts the interaction of pyrazole derivatives with their biological targets. Its steric hindrance can enforce a specific conformation, leading to a more favorable binding orientation within a receptor's active site. Furthermore, the electron-donating nature of the tert-butyl group can modulate the electronic properties of the pyrazole ring, influencing its reactivity and intermolecular interactions.

Structure-Activity Relationship (SAR) Insights

The tert-butyl group has proven to be a critical binding element in several classes of pyrazole-based inhibitors. A notable example is the p38α MAP kinase inhibitor BIRB 796, where the tert-butyl group occupies a lipophilic pocket exposed upon the rearrangement of the activation loop, contributing significantly to the compound's high binding affinity.[1] Similarly, in a series of FLT3 inhibitors, compounds bearing a tert-butyl substituent at the 3-position of the pyrazole ring were generally more potent than analogs with smaller isopropyl or cyclopropyl groups.[2]

The introduction of a tert-butyl group can also influence the overall shape and electronic distribution of the molecule, which can be crucial for activity. For instance, in a study of pyrazole derivatives as photosynthetic electron transport inhibitors, the inhibitory potential was found to be associated mainly with their electrostatic properties, which are influenced by substituents like the tert-butyl group.[3]

Improving Pharmacokinetic Properties

Beyond its direct impact on biological activity, the tert-butyl group plays a crucial role in optimizing the pharmacokinetic profile of pyrazole derivatives, particularly concerning metabolic stability.

Metabolic Stability

The tert-butyl group is often incorporated into drug candidates to block metabolically labile sites. Its three-dimensional bulk can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s (CYPs), thereby preventing oxidative metabolism at or near the site of substitution.[4][5][6] This increased metabolic stability can lead to a longer half-life and improved oral bioavailability. However, it is important to note that the tert-butyl group itself can be a site of metabolism, typically through hydroxylation.[4]

Synthesis of Tert-Butyl Pyrazole Derivatives

The synthesis of pyrazole derivatives bearing a tert-butyl group can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a β-diketone or a related precursor with a hydrazine derivative.

Representative Synthetic Protocols

Protocol 1: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [7]

This protocol describes a triethylamine-mediated sulfonamidation reaction.

-

Materials: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 4-methylbenzenesulfonyl chloride, triethylamine, acetonitrile, ethyl acetate, distilled water, anhydrous sodium sulphate, silica gel, dichloromethane.

-

Procedure:

-

A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol), 4-methylbenzenesulfonyl chloride (1.0 mmol), and triethylamine (1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.

-

The solvent is evaporated under reduced pressure.

-

5.0 mL of distilled water is added, and the resulting mixture is extracted twice with 5.0 mL of ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.

-

Protocol 2: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine [8]

This protocol details the use of tert-butylhydrazine hydrochloride for the pyrazole ring formation.

-

Materials: tert-Butylhydrazine hydrochloride, 2 M Sodium hydroxide, 3-Aminocrotononitrile, Toluene, Tetra-butylammonium bromide.

-

Procedure:

-

tert-Butylhydrazine hydrochloride is reacted with 3-aminocrotononitrile in the presence of sodium hydroxide.

-

For a subsequent reaction, to a 250-mL three-necked round-bottomed flask, add 2-chloropyridine (10.00 g, 99%, 87.2 mmol).

-

To the flask, add 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine (14.46 g, estimated 97% potency, 91.5 mmol), tetra-butylammonium bromide (1.42 g, 99%, 4.40 mmol), toluene (100 mL), and a commercial solution of NaOH (110 mL, 2 M, 220.2 mmol).

-

The mixture is sparged with nitrogen and stirred.

-

Data Summary

The following tables summarize key quantitative data from the cited literature, highlighting the impact of the tert-butyl group on biological activity and synthetic yield.

| Compound ID | Target | IC50/EC50 | Reference |

| BIRB 796 | p38α MAP kinase | Kd = 50-100 pM | [1] |

| 5f | rFLT3 | 0.02 µM | [2] |

| 5k (isopropyl analog of 5f) | rFLT3 | 0.11 µM | [2] |

| 5r (cyclopropyl analog of 5f) | rFLT3 | 0.11 µM | [2] |

| 9e | MV4-11 cells | 2.3 µM | [2] |

| 9g | MV4-11 cells | 0.7 µM | [2] |

Table 1: Biological Activity of Tert-Butyl Containing Pyrazole Derivatives.

| Product | Synthetic Method | Yield | Reference |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Sulfonamidation | 88% | [7] |

| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | Cyclocondensation | 87% | [8] |

| 3-(tert-butyl)-5-phenyl-1-tosyl-1H-pyrazole | Temperature-Controlled Divergent Synthesis | 90% | [9] |

| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | Oxidative functionalization | 86% | [10] |

Table 2: Synthetic Yields of Tert-Butyl Pyrazole Derivatives.

Visualizing Key Concepts

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate a simplified signaling pathway and a general experimental workflow.

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of BIRB 796.

Caption: General experimental workflow for the synthesis of pyrazole derivatives.

Conclusion

The tert-butyl group is a powerful tool in the arsenal of the medicinal chemist for the design and optimization of pyrazole-based therapeutics. Its unique steric and electronic properties can be strategically employed to enhance biological activity, selectivity, and pharmacokinetic parameters. A thorough understanding of the structure-activity relationships and synthetic methodologies associated with tert-butyl pyrazole derivatives is essential for the successful development of novel drug candidates. This guide provides a foundational overview to aid researchers in harnessing the full potential of this important functional group.

References

- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 288251-51-4) is not publicly available. The following information is extrapolated from safety data for structurally analogous pyrazole carboxylic acid derivatives. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use. The guidance provided herein is intended for informational purposes and should be supplemented by professional judgment and adherence to all applicable safety regulations.

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound is anticipated to be classified as a hazardous chemical. The primary hazards are expected to be related to irritation of the skin, eyes, and respiratory system, and it may be harmful if ingested.

The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for representative analogous compounds.

Table 1: GHS Hazard Statements for Structurally Similar Pyrazole Carboxylic Acids

| Compound Name | H302: Harmful if swallowed | H315: Causes skin irritation | H319: Causes serious eye irritation | H335: May cause respiratory irritation |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[1] | ✓ | ✓ | ✓ | ✓ |

| 1-Methyl-1H-pyrazole-3-carboxylic acid[2] | ✓ | ✓ | ✓ | |

| 1H-Pyrazole-4-carboxylic acid[3] | ✓ | ✓ | ✓ |

Table 2: GHS Pictograms, Signal Word, and Precautionary Statements for Analogous Compounds

| Category | Information |

| Pictogram | (Irritant) |

| Signal Word | Warning |

| Precautionary Statements | |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash face, hands and any exposed skin thoroughly after handling.[2][3] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] P332+P313: If skin irritation occurs: Get medical advice/attention.[2][3] P337+P313: If eye irritation persists: Get medical advice/attention.[2][3] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][3] P405: Store locked up.[2][3] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[3] |

Experimental Protocols for Safe Handling

The following protocols are generalized for handling solid, powdered chemical compounds with irritant properties.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following represents the minimum recommended protection:

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for operations with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear compatible chemical-resistant gloves.[1] Nitrile or neoprene gloves are generally suitable. Inspect gloves for any signs of degradation before use.

-

Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a high potential for dust generation, chemical-resistant aprons or coveralls should be worn.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2] For powdered substances, a respirator with a particulate filter (e.g., N95, P100) is recommended.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[2]

Spill and Emergency Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

-

Disposal

-

Dispose of waste in accordance with local, regional, and national regulations.[3] This compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Hazard Control Workflow

A systematic approach to controlling chemical hazards is essential in a laboratory setting. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Toxicological Information

To the best of our knowledge, the toxicological properties of this compound have not been thoroughly investigated.[1] The information presented in this guide is based on the GHS classifications of similar compounds. It is prudent to assume that this compound may have similar toxicological effects. Pyrazole derivatives, as a class, have a wide range of biological activities.[5]

Conclusion

While specific safety and handling data for this compound are lacking, a conservative approach based on data from analogous compounds is warranted. This substance should be treated as a hazardous chemical that can cause skin, eye, and respiratory irritation, and may be harmful if swallowed. Strict adherence to the use of appropriate personal protective equipment, engineering controls, and safe handling practices as outlined in this guide is essential to minimize risk. All laboratory personnel should be thoroughly trained on these procedures before working with this compound.

References

In-Depth Technical Guide: Solubility of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core substituted with a bulky tert-butyl group, a methyl group, and a carboxylic acid moiety, imparts a unique combination of lipophilicity and acidic character. These features are critical determinants of its pharmacokinetic and pharmacodynamic properties, including its solubility in various media. Understanding the solubility of this compound in organic solvents is paramount for a range of applications, from synthetic route optimization and purification to formulation development and biological screening.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 288251-51-4 |

| Appearance | White to off-white solid (predicted) |

| pKa | ~3-5 (predicted for the carboxylic acid group) |

Qualitative Solubility in Organic Solvents

The solubility of an organic compound is primarily governed by the principle of "like dissolves like". This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar (carboxylic acid, pyrazole ring) and non-polar (tert-butyl group, methyl group) functionalities, suggesting a nuanced solubility profile.

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity. It is important to note that this is a generalized guide, and experimental determination is necessary for precise quantitative values.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The carboxylic acid group can form strong hydrogen bonds with methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is another strong hydrogen bond acceptor capable of dissolving the compound. |

| Acetone | Polar Aprotic | Moderate | Acetone's polarity allows for some interaction with the carboxylic acid, but it is a weaker hydrogen bond acceptor than DMSO or DMF. |

| Ethyl Acetate | Moderately Polar | Moderate | The ester group can interact with the solute, but the overall polarity is lower than that of alcohols or aprotic polar solvents. |

| Dichloromethane (DCM) | Non-polar | Low to Moderate | The non-polar tert-butyl group will favor interaction with DCM, but the polar carboxylic acid will limit overall solubility. |

| Toluene | Non-polar | Low | The aromatic ring can have some pi-pi interactions with the pyrazole ring, but the solvent is largely non-polar. |

| Hexane | Non-polar | Very Low | As a non-polar alkane, hexane will not effectively solvate the polar carboxylic acid group. |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is required. The most widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method .[1][2] This involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the saturated solution.

Below are detailed protocols for determining the solubility of this compound using the shake-flask method with two common analytical techniques for concentration measurement: UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The overall process for solubility determination can be visualized as follows:

Protocol 1: Shake-Flask Method with UV-Vis Spectroscopy

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum and does not overlap with the solvent's absorbance.

Materials:

-

This compound

-

Organic solvent of interest (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a scintillation vial. The exact amount is not critical as long as undissolved solid remains at equilibrium.

-

Accurately add a known volume of the organic solvent (e.g., 5 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[3]

-

-

Sample Clarification:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. Alternatively, centrifuge the vial at high speed and collect the clear supernatant.[4]

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of the compound in the same solvent with a known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.[5]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.[6]

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the clarified supernatant with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Protocol 2: Shake-Flask Method with HPLC

HPLC is a more specific and often more sensitive method for concentration determination, especially for complex mixtures or compounds with weak UV absorbance.

Materials:

-

Same as for the UV-Vis method

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

HPLC column appropriate for the compound (e.g., C18 reverse-phase)

-

Mobile phase (a mixture of solvents, e.g., acetonitrile and water with an acid modifier)

Procedure:

-

Preparation of Saturated Solution and Sample Clarification:

-

Follow steps 1 and 2 from the UV-Vis protocol.

-

-

HPLC Method Development (if not already established):

-

Select an appropriate HPLC column and mobile phase to achieve good separation and peak shape for this compound.[7]

-

Determine the optimal detection wavelength for the compound.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution and a series of standard solutions of the compound in the mobile phase or a compatible solvent.[8]

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Analysis of the Saturated Solution:

-

Accurately dilute a known volume of the clarified supernatant with the mobile phase or a compatible solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This is the solubility of the compound.

-

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not widely published, a qualitative understanding can be derived from its molecular structure and the principles of solvent polarity. For drug development professionals and researchers requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for in-house determination. The shake-flask method, coupled with either UV-Vis spectroscopy or HPLC analysis, offers reliable and reproducible means to quantify the solubility of this and other similar compounds, thereby facilitating informed decisions in synthesis, formulation, and preclinical development.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. bioassaysys.com [bioassaysys.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 288251-51-4).[1] Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from analogous pyrazole derivatives and established principles of analytical chemistry to present a predictive but detailed profile.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 288251-51-4 |

| Molecular Formula | C₉H₁₄N₂O₂[1] |

| Molecular Weight | 182.22 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | CC1=C(C(=O)O)C=NN1C(C)(C)C[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.65 | Singlet | 9H | -C(CH₃)₃ |

| ~2.60 | Singlet | 3H | -CH₃ |

| ~8.00 | Singlet | 1H | Pyrazole C3-H |

| ~11-13 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~30 | -C(CH₃)₃ |

| ~12 | -CH₃ |

| ~62 | -C(CH₃)₃ |

| ~110 | Pyrazole C4 |

| ~140 | Pyrazole C5 |

| ~148 | Pyrazole C3 |

| ~168 | -COOH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid)[2][3] |

| 2970-2870 | Medium | C-H stretch (Alkyl) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid)[3] |

| ~1600 | Medium | C=N stretch (Pyrazole Ring) |

| ~1460 | Medium | C-H bend (Alkyl) |

| ~1250 | Medium | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 125 | [M - C(CH₃)₃]⁺ |

| 138 | [M - CO₂]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the condensation of a β-ketoester with tert-butylhydrazine, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-acetyl-3-oxobutanoate This step involves the acylation of ethyl acetoacetate.

Step 2: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-acetyl-3-oxobutanoate in ethanol.

-

Add tert-butylhydrazine hydrochloride and sodium acetate to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

-

Purify the product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integration.

3.2.2. IR Spectroscopy

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

-

Analyze the compound using an Electrospray Ionization (ESI) mass spectrometer.

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Analyze the resulting spectrum to determine the molecular weight and fragmentation pattern.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization.

References

An In-depth Technical Guide to 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid, including its molecular weight, synthesis, and characterization. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development. Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous FDA-approved drugs, highlighting their importance in medicinal chemistry.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 182.22 g/mol | [2] |

| Molecular Formula | C₉H₁₄N₂O₂ | [2] |

| CAS Number | 288251-51-4 | [2] |

| IUPAC Name | This compound | [2] |

| Purity | Typically ≥95% | [2] |

| SMILES | CC1=C(C(=O)O)C=NN1C(C)(C)C | [2] |

Synthesis and Experimental Protocols

The synthesis of pyrazole carboxylic acids can be achieved through various synthetic routes. A common and effective method involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations.

General Synthesis Workflow

The synthesis of this compound can be conceptually broken down into two main steps: pyrazole ring formation and ester hydrolysis.

References

Stability of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticipated stability of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions. Due to the absence of specific published stability studies on this molecule, this guide synthesizes information on the known acid lability of the N-tert-butyl group and the general stability of the pyrazole-4-carboxylic acid core. It outlines a comprehensive experimental protocol for a forced degradation study designed to rigorously evaluate the compound's stability profile, identify potential degradation products, and elucidate degradation pathways. This guide is intended to be a valuable resource for researchers in drug development and related fields who are working with this or structurally similar compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Understanding the chemical stability of a drug candidate is a critical aspect of the development process, as it can influence its synthesis, formulation, storage, and ultimately, its safety and efficacy. Acidic conditions are of particular interest as they can be encountered during synthesis, in certain formulations, and in the physiological environment of the stomach.

This guide will explore the theoretical stability of this compound based on the chemical properties of its constituent functional groups. It will then provide a detailed, adaptable experimental protocol for a forced degradation study to empirically determine its stability under various acidic stressors.

Theoretical Stability Assessment

The stability of this compound in acidic media is primarily influenced by two key structural features: the N-tert-butyl group and the pyrazole-4-carboxylic acid core.

-

N-tert-butyl Group: The tert-butyl group attached to the pyrazole nitrogen is susceptible to cleavage under acidic conditions. This is because the nitrogen atom can be protonated, making the tert-butyl group a good leaving group in the form of a stable tert-butyl cation. This dealkylation would lead to the formation of 5-methyl-1H-pyrazole-4-carboxylic acid. The rate of this degradation is dependent on the acid strength and temperature. Some studies have shown that tert-butyl imidates can undergo rapid elimination in the presence of acids, suggesting a potential pathway for degradation.

-

Pyrazole-4-carboxylic Acid Core: The pyrazole ring is an aromatic heterocycle and is generally considered to be stable under a range of conditions, including acidic media. The carboxylic acid and methyl groups are also typically stable under moderately acidic conditions. However, extreme conditions of acid concentration and temperature could potentially lead to decarboxylation or other degradative reactions of the ring, although this is considered less likely than the loss of the N-tert-butyl group. A forced degradation study on Celecoxib, a drug containing a pyrazole ring, showed it to be relatively stable under acidic conditions, with only 3% degradation observed after 817 hours at 40°C. While Celecoxib is structurally different, this provides some evidence for the general stability of the pyrazole core.

Based on this analysis, the primary anticipated degradation pathway for this compound under acidic conditions is the loss of the N-tert-butyl group.

Experimental Protocol: Forced Degradation Study Under Acidic Conditions

To empirically determine the stability of this compound, a forced degradation study is essential. The following protocol is based on the International Council for Harmonisation (ICH) guidelines and can be adapted based on the specific properties of the compound and the analytical techniques available.[1]

3.1. Objective

To evaluate the stability of this compound under various acidic conditions and to identify and characterize any resulting degradation products.

3.2. Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

-

Sulfuric acid (H₂SO₄), various concentrations (e.g., 0.1 M, 1 M)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium hydroxide (for neutralization)

-

pH meter

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV/Vis or Mass Spectrometry)

-

Forced degradation chamber or water bath with temperature control

3.3. Experimental Workflow

3.4. Procedure

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

For each acidic condition, transfer a known volume of the stock solution into separate reaction vessels.

-

Add the acidic solution (e.g., 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄) to achieve the desired final concentration of the compound.

-

Prepare control samples by diluting the stock solution with the solvent mixture without acid.

-

Incubate the samples at different temperatures (e.g., 40°C and 60°C).

-

-

Time Points: Withdraw aliquots from each reaction vessel at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Sample Analysis:

-

Immediately neutralize the withdrawn samples with an appropriate amount of a suitable base (e.g., NaOH).

-

Dilute the neutralized samples to a suitable concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

3.5. Data Analysis

-

Calculate the percentage of degradation of this compound at each time point for each stress condition.

-

Identify any degradation products by comparing the chromatograms of the stressed samples with the control samples.

-

If possible, characterize the structure of the major degradation products using techniques such as LC-MS, and NMR.

Potential Degradation Pathways

Based on the theoretical assessment, the following degradation pathways can be postulated:

The primary expected degradation product is 5-methyl-1H-pyrazole-4-carboxylic acid, formed via the loss of the N-tert-butyl group. Under more forcing conditions (e.g., high temperature and high acid concentration), further degradation, such as decarboxylation of the carboxylic acid group, might occur.

Data Presentation

The quantitative results from the forced degradation study should be summarized in a clear and concise table to allow for easy comparison of the stability under different conditions.

Table 1: Stability of this compound under Acidic Conditions

| Stress Condition | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Products |

| 0.1 M HCl | 40 | 24 | ||

| 48 | ||||

| 72 | ||||

| 0.1 M HCl | 60 | 24 | ||

| 48 | ||||

| 72 | ||||

| 1 M HCl | 40 | 24 | ||

| 48 | ||||

| 72 | ||||

| 1 M HCl | 60 | 24 | ||

| 48 | ||||

| 72 |

This table is a template. The actual data will be generated from the experimental study.

Conclusion

While specific stability data for this compound is not currently available in the public domain, a thorough understanding of its chemical structure allows for a reasoned prediction of its behavior under acidic conditions. The N-tert-butyl group is the most likely point of lability, leading to dealkylation as the primary degradation pathway. The pyrazole-4-carboxylic acid core is expected to be relatively stable. The provided experimental protocol for a forced degradation study offers a robust framework for empirically determining the stability profile of this compound. The results of such a study will be invaluable for guiding its development as a potential pharmaceutical agent, ensuring the formulation of a stable and effective drug product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The described methodology follows a three-step sequence involving the formation of an enamine intermediate, cyclization with tert-butylhydrazine to form the pyrazole core, and subsequent hydrolysis to yield the target carboxylic acid. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of new therapeutic agents and agrochemicals due to their diverse biological activities. The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecules. The protocol outlined below describes a reliable and reproducible method for its laboratory-scale preparation.

Overall Reaction Scheme

The synthesis of this compound is accomplished via the following three-step process:

-

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate from ethyl acetoacetate and triethyl orthoformate.

-

Step 2: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate through cyclization of the enol ether with tert-butylhydrazine hydrochloride.

-

Step 3: Hydrolysis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

Materials:

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

Procedure:

-

A mixture of ethyl acetoacetate (130 g, 1.0 mol) and triethyl orthoformate (148 g, 1.0 mol) is placed in a round-bottom flask.

-

Acetic anhydride (153 g, 1.5 mol) is added to the mixture.

-

The flask is equipped with a distillation apparatus and heated to 120-130°C for 2 hours.

-

The ethyl acetate and ethyl formate byproducts are removed by distillation.

-

The reaction mixture is then distilled under reduced pressure to yield ethyl 2-(ethoxymethylene)-3-oxobutanoate as a colorless oil.

Step 2: Synthesis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

Materials:

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

tert-Butylhydrazine hydrochloride

-

Ethanol

-

Triethylamine

Procedure:

-

To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (18.6 g, 0.1 mol) in ethanol (100 mL), add tert-butylhydrazine hydrochloride (12.5 g, 0.1 mol).

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add triethylamine (15.2 g, 0.15 mol) to the reaction mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (150 mL) and water (100 mL).

-

Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis of Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

Materials:

-

Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate (22.6 g, 0.1 mol) in ethanol (100 mL).

-

Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

-

Heat the mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.

Data Presentation

| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) | Key Analytical Data |

| 1 | Ethyl 2-(ethoxymethylene)-3-oxobutanoate | 186.21 | 85-90 | >95% | ¹H NMR |

| 2 | Ethyl 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylate | 226.29 | 75-85 | >98% | ¹H NMR, ¹³C NMR, MS |

| 3 | This compound | 198.24 | 90-95 | >99% | ¹H NMR, ¹³C NMR, MS, m.p. |

Visualization of Experimental Workflow

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the utilization of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid in drug discovery. Pyrazole carboxylic acid derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] While specific biological data for this compound is not extensively available in public literature, this document leverages data and protocols from structurally related pyrazole derivatives to provide a framework for its investigation as a potential therapeutic agent. The protocols outlined below are standard methods for evaluating the anti-inflammatory potential of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for formulation development and pharmacokinetic studies.

| Property | Value | Reference |

| CAS Number | 288251-51-4 | [3] |

| Molecular Formula | C9H14N2O2 | [3] |

| Molecular Weight | 182.22 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=C(C(=O)O)C=NN1C(C)(C)C | [3] |

| Purity | Typically ≥95% | [3] |

Potential Therapeutic Applications: Anti-inflammatory Agent

The pyrazole scaffold is a core component of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[4] The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Putative Signaling Pathway in Inflammation

The diagram below illustrates a simplified signaling pathway for inflammation, highlighting potential points of intervention for a pyrazole carboxylic acid derivative.

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory activity of this compound. These are standard assays used in preclinical drug discovery.

In Vitro Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.

Workflow:

Methodology:

-

Preparation of Solutions:

-

Prepare a 5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS), pH 6.3.

-

Prepare stock solutions of this compound and a standard anti-inflammatory drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

-

-

Assay Procedure:

-

To 1 mL of the BSA solution, add 100 µL of the test compound or standard solution. A control group should be prepared with 100 µL of the vehicle.

-

Incubate the mixture at room temperature for 20 minutes.

-

Induce denaturation by incubating the mixture in a water bath at 72°C for 5 minutes.

-

Cool the solutions to room temperature.

-

Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-